6-(Tyrosylglycylglycylphenylalanylleucyl)-D-glucopyranose
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Overview
Description
6-(Tyrosylglycylglycylphenylalanylleucyl)-D-glucopyranose is a complex oligopeptide compound that consists of a sequence of amino acids linked to a D-glucopyranose sugar molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tyrosylglycylglycylphenylalanylleucyl)-D-glucopyranose typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
For industrial-scale production, the synthesis may involve automated peptide synthesizers to enhance efficiency and yield. Additionally, large-scale purification techniques such as preparative HPLC and lyophilization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Tyrosylglycylglycylphenylalanylleucyl)-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: The disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Formation of substituted peptide derivatives.
Scientific Research Applications
6-(Tyrosylglycylglycylphenylalanylleucyl)-D-glucopyranose has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of 6-(Tyrosylglycylglycylphenylalanylleucyl)-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may inhibit enzyme activity or activate receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Tyrosyl-D-alanyl-glycyl-phenylalanyl-leucyl-arginine succinate: Another oligopeptide with similar amino acid composition.
Glycyl-D-phenylalanine: A simpler dipeptide with related structural features.
Uniqueness
6-(Tyrosylglycylglycylphenylalanylleucyl)-D-glucopyranose is unique due to its specific sequence and the presence of the D-glucopyranose moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
133733-37-6 |
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Molecular Formula |
C34H47N5O12 |
Molecular Weight |
717.8 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C34H47N5O12/c1-19(2)12-25(34(50)51-18-27(43)31(47)30(46)26(42)17-40)39-33(49)24(14-20-6-4-3-5-7-20)38-29(45)16-36-28(44)15-37-32(48)23(35)13-21-8-10-22(41)11-9-21/h3-11,17,19,23-27,30-31,41-43,46-47H,12-16,18,35H2,1-2H3,(H,36,44)(H,37,48)(H,38,45)(H,39,49)/t23-,24-,25-,26-,27+,30+,31+/m0/s1 |
InChI Key |
WDONICSJKNKDCQ-CWDJXBEVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)OCC(C(C(C(C=O)O)O)O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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